

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpyridine

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Compound of Interest

Compound Name: **3-Benzoylpyridine**

Cat. No.: **B1664120**

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Introduction

3-Benzoylpyridine, a heterocyclic aromatic ketone, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring linked to a benzoyl group, give rise to a unique spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive analysis of the spectroscopic data of **3-Benzoylpyridine**, encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and a logical workflow for spectral interpretation are also presented to aid researchers in their analytical endeavors.

Data Presentation

The quantitative spectroscopic data for **3-Benzoylpyridine** are summarized in the following tables for clarity and comparative analysis.

Table 1: UV-Visible Spectroscopic Data (Estimated)

Wavelength (λ max, nm)	Molar Absorptivity (ϵ , L \cdot mol $^{-1}$ \cdot cm $^{-1}$)	Solvent	Electronic Transition
~245	~12,000	Ethanol	$\pi \rightarrow \pi^*$ (Benzoyl group)
~280	~3,000	Ethanol	$n \rightarrow \pi^*$ (Carbonyl group)
~260	~2,500	Ethanol	$\pi \rightarrow \pi^*$ (Pyridine ring)

Note: The UV-Vis data is estimated based on the characteristic absorptions of the benzoyl and pyridine chromophores, as explicit experimental data for **3-Benzoylpyridine** was not available in the cited literature.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm $^{-1}$)	Intensity	Assignment
3060	Medium	Aromatic C-H stretch
1665	Strong	C=O (Ketone) stretch
1585, 1475, 1445	Medium to Strong	C=C and C=N aromatic ring stretches
1280	Medium	C-C stretch
900-650	Strong	Aromatic C-H out-of-plane bending

Table 3: 1 H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.95	d	2.2	H-2 (Pyridine)
8.75	dd	4.8, 1.6	H-6 (Pyridine)
8.10	dt	8.0, 2.0	H-4 (Pyridine)
7.85 - 7.75	m	-	H-2', H-6' (Benzoyl)
7.65 - 7.45	m	-	H-3', H-4', H-5' (Benzoyl), H-5 (Pyridine)

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Table 4: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
195.5	C=O (Ketone)
153.0	C-2 (Pyridine)
149.0	C-6 (Pyridine)
137.5	C-4 (Pyridine)
136.0	C-1' (Benzoyl)
133.0	C-4' (Benzoyl)
132.0	C-3 (Pyridine)
130.0	C-2', C-6' (Benzoyl)
128.5	C-3', C-5' (Benzoyl)
124.0	C-5 (Pyridine)

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
183	100	[M] ⁺ (Molecular Ion)
155	40	[M - CO] ⁺
105	95	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
78	30	[C ₅ H ₄ N] ⁺ (Pyridyl cation)
77	90	[C ₆ H ₅] ⁺ (Phenyl cation)
51	45	[C ₄ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of **3-Benzoylpyridine** is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in a 100 mL volumetric flask with spectroscopic grade ethanol. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.
- Data Acquisition: The spectrophotometer is blanked with the solvent (ethanol). The absorbance of each standard solution is measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **3-Benzoylpyridine** is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the FT-IR spectrum is recorded in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

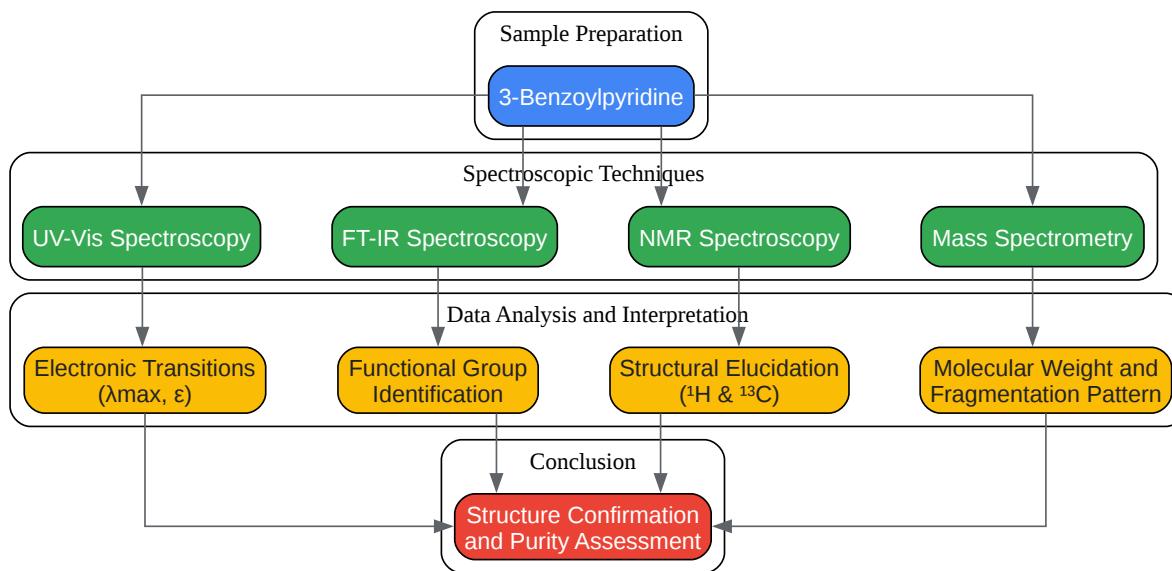
- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
- Sample Preparation: Approximately 10-20 mg of **3-Benzoylpyridine** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard in an NMR tube.
- Data Acquisition: The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Sample Preparation: A dilute solution of **3-Benzoylpyridine** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Data Acquisition: The sample is introduced into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

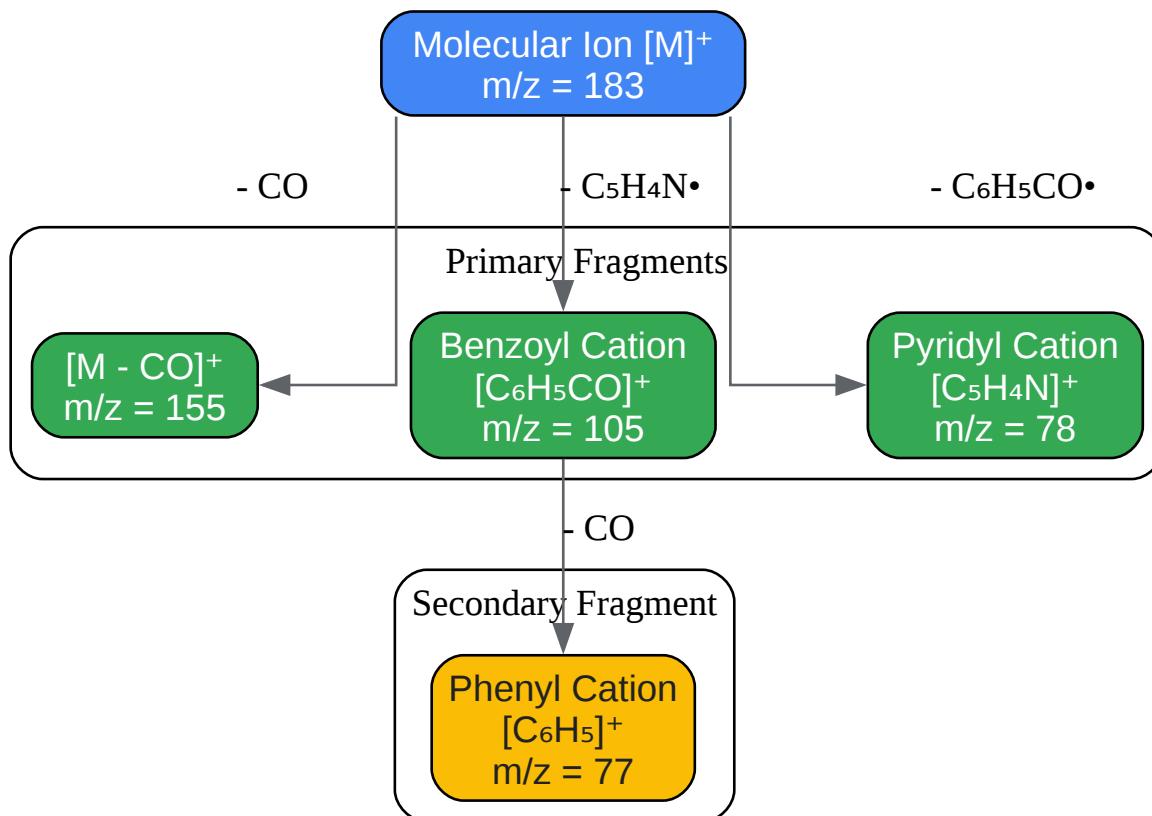
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-Benzoylpyridine**.



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Caption: Logical workflow for the spectroscopic analysis of **3-Benzoylpyridine**.



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Caption: Proposed mass spectrometry fragmentation pathway of **3-Benzoylpyridine**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664120#spectroscopic-data-analysis-of-3-benzoylpyridine>

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